molecular formula C17H16F2N2OS B2869089 N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide CAS No. 398996-18-4

N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No.: B2869089
CAS No.: 398996-18-4
M. Wt: 334.38
InChI Key: VPPFWYSZLNYLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold linked to a difluoromethoxy-phenyl substituted carbothioamide group. This structure is of significant interest in medicinal chemistry and biochemical research. Compounds based on the tetrahydroisoquinoline-carbothioamide structure have been identified as potent inhibitors of the urease enzyme . Urease plays a critical role in the nitrogen cycle but its overactivity is implicated in various pathological conditions, including infections caused by Helicobacter pylori and the formation of kidney stones . The carbothioamide (thiourea) functional group is a key pharmacophore that enables effective interaction with the enzyme's active site. Furthermore, the difluoromethoxy moiety can enhance the molecule's metabolic stability and permeability, making it a valuable feature in the design of bioactive molecules . The specific stereoelectronic properties imparted by this group can influence the compound's binding affinity and selectivity. This reagent serves as a valuable building block for chemical synthesis and as a lead compound for investigating new therapeutic agents. Researchers can utilize it to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, and study mechanisms of action in various disease models. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2OS/c18-16(19)22-14-9-7-13(8-10-14)20-17(23)21-11-3-5-12-4-1-2-6-15(12)21/h1-2,4,6-10,16H,3,5,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPFWYSZLNYLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(Difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure that includes a difluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of fluorine atoms often contributes to stronger interactions with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to 3,4-dihydroquinoline. For instance, a derivative similar to this compound was shown to significantly inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines like J774A.1 and THP-1 . This inhibition is linked to the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Table 1: Summary of Anti-inflammatory Effects

CompoundCell LineCytokine InhibitionMechanism
13aJ774A.1IL-6, TNF-αNF-κB pathway inhibition
13aTHP-1IL-6, TNF-αNF-κB pathway inhibition

2. Antibacterial Activity

The antibacterial properties of compounds similar to N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline derivatives have been documented. For example, certain derivatives have demonstrated significant activity against various bacterial strains, suggesting that modifications in the quinoline structure can lead to enhanced antibacterial efficacy .

Table 2: Antibacterial Efficacy of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
8-(Fluorinated methoxy)-quinolineE. coli32 µg/mL
4-Oxoquinoline derivativeS. aureus16 µg/mL

3. Anticancer Activity

The anticancer properties of quinoline derivatives have also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, studies on related compounds have shown promising results against breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity .

Table 3: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)Mechanism
Quinoline Derivative AMCF-715Apoptosis induction
Quinoline Derivative BHek29320Cell cycle arrest

Case Study 1: In Vivo Efficacy

In a study examining acute lung injury (ALI), a derivative similar to N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline was administered to LPS-induced ALI mice. The results showed significant improvement in lung pathology and survival rates compared to control groups . This reinforces the compound's potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of quinoline derivatives has revealed that modifications at specific positions can greatly influence biological activity. For instance, the introduction of electron-withdrawing groups like difluoromethoxy enhances interaction with target proteins due to increased hydrogen bonding capabilities .

Scientific Research Applications

N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a research compound with the molecular formula C17H16F2N2OS and a molecular weight of 334.38. It typically has a purity of 95% and has potential biological activities, making it of interest in medicinal chemistry.

Biological Activities

This compound exhibits anti-inflammatory, antibacterial, and anticancer activities. The compound's structure includes a difluoromethoxy group, enhancing biological activity through increased lipophilicity and metabolic stability. The presence of fluorine atoms contributes to stronger interactions with biological targets.

Anti-inflammatory Activity

Derivatives related to 3,4-dihydroquinoline have demonstrated anti-inflammatory potential. A similar derivative significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines like J774A.1 and THP-1. This inhibition is linked to the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Table 1: Summary of Anti-inflammatory Effects

CompoundCell LineCytokine InhibitionMechanism
13aJ774A.1IL-6, TNF-αNF-κB pathway inhibition
13aTHP-1IL-6, TNF-αNF-κB pathway inhibition

Antibacterial Activity

N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline derivatives have antibacterial properties. Certain derivatives have demonstrated activity against various bacterial strains, suggesting that modifications in the quinoline structure can lead to enhanced antibacterial efficacy.

Table 2: Antibacterial Efficacy of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
8-(Fluorinated methoxy)-quinolineE. coli32 µg/mL
4-Oxoquinoline derivativeS. aureus16 µg/mL

Anticancer Activity

Quinoline derivatives possess anticancer properties and can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Studies on related compounds have shown results against breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity.

Table 3: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)Mechanism
Quinoline Derivative AMCF-715Apoptosis induction
Quinoline Derivative BHek29320Cell cycle arrest

Case Studies

Case Study 1: In Vivo Efficacy

In a study examining acute lung injury (ALI), a derivative similar to N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline was administered to LPS-induced ALI mice. The results showed significant improvement in lung pathology and survival rates compared to control groups, reinforcing the compound's potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of quinoline derivatives has revealed that modifications at specific positions can greatly influence biological activity. For instance, the introduction of electron-withdrawing groups like difluoromethoxy enhances interaction with target proteins due to increased hydrogen bonding capabilities.

Target and Mode of Action

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